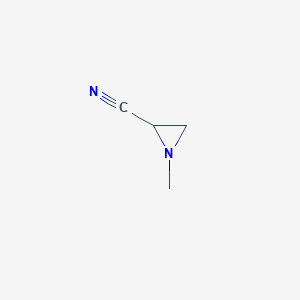![molecular formula C14H12N+ B14679494 Benzo[f]quinolinium, 4-methyl- CAS No. 33718-26-2](/img/structure/B14679494.png)
Benzo[f]quinolinium, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinolinium, 4-methyl- is a derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is known for its blue-emitting fluorescence due to the extended π-π conjugation. It has been detected in coal tar, cigarette smoke, petroleum distillate, and urban air particulates. Despite its presence in pollutants, some derivatives of benzo[f]quinoline have shown significant biological properties, including antibacterial and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]quinolinium, 4-methyl- typically involves a two-step process: quaternization followed by a cycloaddition reaction. The quaternization step involves the reaction of benzo[f]quinoline with an alkylating agent to form the quaternary ammonium salt. This is followed by a cycloaddition reaction to form the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using the same two-step process mentioned above, with optimization for yield and purity through the use of advanced techniques such as microwave or ultrasound irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[f]quinolinium, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated products .
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinolinium, 4-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Studied for its potential anticancer activity, particularly against leukemia cells.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) due to its fluorescent properties
Wirkmechanismus
The mechanism of action of benzo[f]quinolinium, 4-methyl- involves its interaction with molecular targets such as topoisomerase II and ATP synthase. These interactions inhibit the function of these enzymes, leading to the compound’s biological effects. For example, inhibition of topoisomerase II can result in the disruption of DNA replication and cell division, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinolinium, 4-methyl- can be compared with other similar compounds such as:
Benzo[f]quinoline: The parent compound, which lacks the quaternary ammonium group.
Benzo[f]quinolinium salts (BQS): These derivatives have shown excellent antifungal and antibacterial activities.
Pyrrolobenzo[f]quinolinium cycloadducts (PBQC): These compounds are synthesized via a cycloaddition reaction and have been studied for their biological activities
The uniqueness of benzo[f]quinolinium, 4-methyl- lies in its specific structural modifications, which enhance its biological activity and make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
33718-26-2 |
|---|---|
Molekularformel |
C14H12N+ |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
4-methylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C14H12N/c1-15-10-4-7-13-12-6-3-2-5-11(12)8-9-14(13)15/h2-10H,1H3/q+1 |
InChI-Schlüssel |
XJBFCKVOZDMKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC2=C1C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)



![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)



